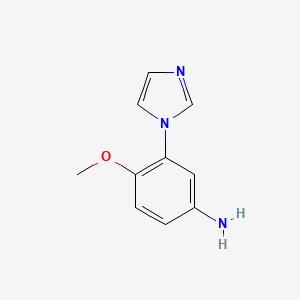

3-(1H-Imidazol-1-yl)-4-methoxyaniline

Description

Propriétés

IUPAC Name |

3-imidazol-1-yl-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-10-3-2-8(11)6-9(10)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUDAHKHCZVAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500820 | |

| Record name | 3-(1H-Imidazol-1-yl)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-66-8 | |

| Record name | 3-(1H-Imidazol-1-yl)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Elaborated Reaction Pathways for 3 1h Imidazol 1 Yl 4 Methoxyaniline and Analogous Structures

Direct Synthesis Approaches to the Core Arylimidazole Aniline (B41778) Scaffold

The most direct routes to the 3-(1H-Imidazol-1-yl)-4-methoxyaniline core involve the formation of the C-N bond between a pre-formed imidazole (B134444) ring and a suitably functionalized methoxyaniline derivative. Transition-metal catalysis is central to these approaches.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for its efficacy in forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is ideal for linking amines, including nitrogen heterocycles like imidazole, with aryl halides. wikipedia.orglibretexts.org The reaction's utility stems from its broad substrate scope and tolerance for various functional groups, which replaces harsher, classical methods. wikipedia.org

The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., 3-bromo- (B131339) or 3-iodo-4-methoxyaniline) to a Pd(0) complex. libretexts.org This is followed by the coordination of the imidazole anion, which is formed in the presence of a base. The final step is reductive elimination, which yields the N-arylated imidazole product and regenerates the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich ligands have been developed to improve reaction rates and expand the scope to include less reactive aryl chlorides. organic-chemistry.org The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, providing reliable coupling for a wider range of amines. wikipedia.org

libretexts.orgunistra.frwikipedia.orgnih.govlibretexts.orgnih.govnih.gov| Catalyst System Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | |

| Phosphine Ligand | XPhos, t-BuXPhos, TrixiePhos, BINAP, DPEPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the imidazole N-H to form the active nucleophile. | |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates the reaction; non-polar solvents are often preferred. |

The Ullmann condensation, a classical method for forming C-N bonds, traditionally involves the use of stoichiometric copper at high temperatures. gatech.edunih.gov Modern advancements have transformed this into a milder, catalytic process. Copper-catalyzed N-arylation is a valuable alternative to palladium-based methods, often favored due to the lower cost and toxicity of copper. gatech.edu

In a typical modern Ullmann-type reaction for synthesizing the target scaffold, imidazole is coupled with a 3-halo-4-methoxyaniline derivative in the presence of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI). nih.gov The reaction often requires a ligand, such as 1,10-phenanthroline (B135089) or picolinic acid, to facilitate the coupling under milder conditions. gatech.edunih.gov The development of heterogeneous copper catalysts, such as copper oxide supported on mesoporous materials, offers advantages like easy separation and catalyst recyclability. gatech.edu These reactions demonstrate broad substrate scope and excellent functional group tolerance. gatech.edu

gatech.edunih.govgatech.edunih.govnih.govnih.govnih.govnih.gov| Component | Examples | Function | Reference |

|---|---|---|---|

| Copper Source | CuI, Cu₂O, Copper nanoparticles | Catalyzes the C-N bond formation. | |

| Ligand | 1,10-phenanthroline, Picolinic acid, Diamines | Stabilizes the copper catalyst and improves solubility and reactivity. | |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the imidazole nucleophile. | |

| Solvent | DMF, DMSO, Pyridine | High-boiling polar solvents are commonly used. |

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. scielo.org.za For the functionalization of imidazoles, including N-arylation reactions, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. orientjchem.orgnih.govnih.gov

This enhancement is attributed to the efficient and rapid heating of the reaction mixture, which can lead to different reaction kinetics and selectivities compared to conventional heating. Both Buchwald-Hartwig and Ullmann-type couplings can be accelerated using microwave technology. For instance, multicomponent reactions to form substituted imidazoles that take hours under reflux can be completed in minutes with improved yields under microwave irradiation. orientjchem.orgresearchgate.net This green chemistry approach is highly valuable for the rapid synthesis of compound libraries and for optimizing reaction conditions. nih.govresearchgate.net

nih.govnih.govorientjchem.org| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Triazole Synthesis | 290 minutes (78% yield) | 10-25 minutes (97% yield) | |

| Benzimidazole Synthesis | 12 hours (91% yield) | 15 minutes (95% yield) | |

| Imidazole Synthesis | 1-2 hours (reflux) | 5.7 minutes (optimized) |

Multistep Synthetic Sequences Involving Precursor Functionalization

An alternative to direct coupling involves the synthesis of the target molecule through a sequence where the key structural motifs are introduced in separate stages. This includes the strategic functionalization of a precursor to create the correct substitution pattern on the aniline ring, followed by the formation of the imidazole heterocycle.

The synthesis of the core aniline precursor, 3-substituted-4-methoxyaniline, requires precise control over the regioselectivity of electrophilic aromatic substitution. The powerful ortho-, para-directing nature of the methoxy (B1213986) group and the amino group necessitates a strategic approach to achieve substitution at the 3-position.

A common strategy begins with a readily available starting material like 4-methoxyaniline. The synthetic sequence is as follows:

Protection of the Amine: The highly activating amino group is first protected, typically by acetylation with acetic anhydride (B1165640) to form 4-methoxyacetanilide. google.com This moderates the activating nature of the nitrogen and provides steric hindrance.

Regioselective Nitration: The resulting 4-methoxyacetanilide undergoes nitration. The acetamido group directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the methoxy group, the nitro group is installed predominantly at the ortho position (position 3 relative to the original amine), yielding 4-methoxy-2-nitroacetanilide. google.com

Deprotection: The acetyl group is subsequently removed via hydrolysis to furnish 4-methoxy-2-nitroaniline (B140478). google.com This nitroaniline is a key intermediate. It can be used directly in coupling reactions with imidazole, with a final step involving the reduction of the nitro group to the target amine. Alternatively, the amino group of 4-methoxy-2-nitroaniline can be converted to a halogen via a Sandmeyer-type reaction, providing a 3-halo-4-methoxyaniline precursor for subsequent coupling reactions.

While direct coupling with imidazole is common, the imidazole ring itself can be constructed through various established synthetic routes. These methods provide access to a wide range of substituted imidazoles that can later be incorporated into the final target molecule.

One of the most fundamental methods is the Debus-Radziszewski synthesis , first reported in 1858. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. nih.gov

Modern multicomponent protocols allow for the efficient, one-pot synthesis of highly substituted imidazoles. These reactions often utilize various catalysts and can be performed under mild conditions. For example, tetrasubstituted imidazoles can be synthesized from the condensation of benzil, various aldehydes, and anilines in the presence of ammonium (B1175870) acetate (B1210297). nih.gov Other routes include the cyclization of α-keto-aldehydes with ammonium acetate or the reaction of α-azido chalcones with aldehydes and anilines catalyzed by erbium triflate. organic-chemistry.org These methods are highly versatile and provide the imidazole building blocks required for subsequent coupling steps to form complex molecules like 3-(1H-Imidazol-1-yl)-4-methoxyaniline.

Optimization of Reaction Conditions and Solvent Effects in Complex Organic Synthesis

The efficiency of synthesizing N-arylimidazoles is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, base, and solvent. The Ullmann-type coupling of an aryl halide with imidazole is a cornerstone of this process, and extensive research has focused on improving its yield and selectivity under milder conditions. connectjournals.commdpi.com

Historically, Ullmann reactions required harsh conditions, such as high temperatures. mdpi.comorganic-chemistry.org Modern approaches utilize ligands to moderate the reaction conditions and improve catalyst performance. acs.org For example, ligands like 1,10-phenanthroline and N,N-dimethylglycine have been shown to promote the copper-catalyzed N-arylation of imidazoles with aryl bromides and iodides, allowing the reactions to proceed at lower temperatures. acs.org

Solvents play a critical role in reaction outcomes. A variety of solvents, including dimethylformamide (DMF), methanol, and even water, have been successfully employed. connectjournals.com The use of environmentally benign solvents like water or solvent mixtures such as water/isopropyl alcohol has been explored to develop greener synthetic protocols. biomedres.usbiomedres.us In one study, a palladium-on-aluminum-oxy-hydroxide nanoparticle catalyst was used for the N-arylation of imidazole in a water/isopropyl alcohol mixture, achieving high yields under ultrasonic conditions. biomedres.usbiomedres.us The choice of base is also crucial, with inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (B78521) (KOH) being commonly used to facilitate the deprotonation of imidazole. connectjournals.combiomedres.us

The following table summarizes various optimized conditions for the N-arylation of imidazole, a reaction central to forming structures like 3-(1H-Imidazol-1-yl)-4-methoxyaniline.

| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI / N,N-dimethylglycine | Aryl Bromide | Cs2CO3 | DMF | 110 | Good to Excellent | acs.org |

| Pd/AlO(OH) NPs | Aryl Halide | KOH | H2O / Isopropyl Alcohol | RT (Ultrasonic) | High | biomedres.usbiomedres.us |

| Copper Powder / 1,10-phenanthroline | Aryl Iodide | K2CO3 | Toluene | Reflux | Good | acs.org |

| CuO-NPs | Aryl Iodide | KOH/Cs2CO3 | DMSO | ~100 | >90 | mdpi.com |

| CuI (Ligand-free) | Aryl Iodide | Cs2CO3 | DMF | 30-50 | High | organic-chemistry.org |

Advanced Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is crucial for their rational improvement and broader application. For the synthesis of N-arylimidazoles, mechanistic studies have largely focused on the copper-catalyzed Ullmann condensation.

Elucidation of Key Reaction Intermediates and Transition States

The mechanism of the Ullmann reaction has been a subject of considerable debate, but recent studies increasingly point towards a catalytic cycle involving oxidative addition and reductive elimination steps. acs.orgorganic-chemistry.org A key proposal in modern Ullmann-type reactions is the involvement of a copper(III) intermediate. acs.orgresearchgate.net

The generally accepted catalytic cycle is as follows:

Formation of a Copper(I)-Imidazolate Complex: The reaction initiates with the deprotonation of imidazole by a base, followed by coordination to a Cu(I) species.

Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) complex. This is often the rate-determining step. This addition results in the formation of a transient, high-energy Cu(III) intermediate, [Ar-Cu(III)-Imidazolate-X]. researchgate.net Direct spectroscopic evidence for such carbonate-ligated Cu(III) species has been reported in related C-N coupling reactions, lending strong support to this pathway. researchgate.net

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, forming the desired C-N bond of the N-arylimidazole product and regenerating a Cu(I) species, which can re-enter the catalytic cycle. organic-chemistry.org

The transition states in this process are high-energy structures corresponding to the bond-breaking and bond-forming events. For example, the transition state for the oxidative addition step involves the simultaneous interaction of the copper center with the aryl halide's carbon and halogen atoms. Computational studies have been instrumental in modeling these transient structures and calculating their energy barriers. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies, which measure reaction rates, provide quantitative insights into the influence of various parameters on the reaction mechanism. In the context of the Ullmann N-arylation, kinetic profiling has been used to compare the effectiveness of different ligands. acs.org Such studies have demonstrated that the choice of ligand can significantly affect the rate of the reaction and the stability of the catalyst. acs.org For example, N-methylglycine was identified as a superior ligand for the coupling of iodobenzene (B50100) with piperidine, leading to a high catalytic rate and minimizing catalyst deactivation. researchgate.net

Advanced Reactivity and Derivatization Chemistry of 3 1h Imidazol 1 Yl 4 Methoxyaniline

Chemical Transformations at the Primary Amino Group

The primary amino group on the aniline (B41778) ring is a key site for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives.

Amidation and Sulfonamidation Reactions for Novel Derivative Synthesis

The primary amino group of 3-(1H-imidazol-1-yl)-4-methoxyaniline readily undergoes acylation with carboxylic acids and their derivatives, as well as sulfonylation with sulfonyl chlorides, to yield corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating new molecular entities with potential biological activities.

A notable example is the synthesis of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives. organicchemistrytutor.com In these syntheses, the key intermediate, a chloro-substituted analog of 3-(1H-imidazol-1-yl)-4-methoxyaniline, is coupled with various acyl chlorides and sulfonyl chlorides. organicchemistrytutor.com The general approach for amidation involves the reaction of the primary amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, sulfonamides are prepared by reacting the amine with a sulfonyl chloride. organicchemistrytutor.com These reactions highlight the nucleophilic character of the amino group and its utility in forming stable amide and sulfonamide linkages.

The synthesis of amides can also be achieved through direct condensation of carboxylic acids and amines using activating agents. For instance, titanium tetrachloride (TiCl₄) has been reported to mediate the amidation of anilines with carboxylic acids, providing the corresponding amides in good yields. nih.gov Another approach involves the use of boric acid as a catalyst for the reaction between a carboxylic acid and urea, offering a green, solvent-free method for amide synthesis. researchgate.net

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Amine Reactant | Acylating/Sulfonylating Agent | Product Type | Reference |

| 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline | Various acyl chlorides | N-Aryl amides | organicchemistrytutor.com |

| 4-(4-chloro-1H-imidazol-1-yl)-3-methoxyaniline | Various sulfonyl chlorides | N-Aryl sulfonamides | organicchemistrytutor.com |

| Aniline | Benzoic acid (with TiCl₄) | N-Phenylbenzamide | nih.gov |

| Substituted anilines | Amino acid esters | Amide derivatives | libretexts.org |

Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)

The primary amino group of 3-(1H-imidazol-1-yl)-4-methoxyaniline can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

Schiff bases are valuable intermediates in organic synthesis and are known to form stable metal complexes. researchgate.net The formation of Schiff bases from substituted anilines and various aldehydes is a well-established synthetic route. For example, the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with various haloanilines in the presence of a catalytic amount of acetic acid yields the corresponding Schiff bases. youtube.com While a direct example with 3-(1H-imidazol-1-yl)-4-methoxyaniline is not explicitly detailed in the provided literature, its structural similarity to other anilines suggests it would readily undergo such reactions. A related compound, 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-meth-oxy-phen-yl)propyl-idene]amino}-3-(2-methyl-phen-yl)urea, incorporates an imine bond, demonstrating the feasibility of forming such linkages in molecules containing both imidazole (B134444) and methoxyphenyl moieties. libretexts.org

Table 2: General Condensation Reactions for Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product Type | Catalyst/Conditions | Reference |

| Aniline | Benzaldehyde | N-Benzylideneaniline | Kinnow peel powder | mdpi.com |

| Haloanilines | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Substituted Schiff bases | Acetic acid, ethanol, reflux | youtube.com |

| Amino acids | Salicylaldehyde | Schiff bases | - | nih.gov |

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in 3-(1H-imidazol-1-yl)-4-methoxyaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. chemspider.com Both groups are ortho-, para-directors, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. organicchemistrytutor.comresearchgate.netnih.govimpactfactor.org

Given the substitution pattern of the starting material, the positions available for electrophilic attack on the aniline ring are C-2, C-5, and C-6. The amino group at C-1 and the methoxy group at C-4 strongly activate the ring. The directing effects of these two groups are synergistic. The position ortho to the amino group and meta to the methoxy group is C-2. The position meta to the amino group and ortho to the methoxy group is C-5. The position ortho to both the amino and methoxy groups is not present. Therefore, electrophilic substitution is most likely to occur at the C-2 and C-5 positions.

For instance, in the halogenation of anilines, such as with bromine water, polysubstitution often occurs due to the high reactivity of the ring. chemspider.com To achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation. In the case of 3-(1H-imidazol-1-yl)-4-methoxyaniline, the combined activating effect of the amino and methoxy groups would likely lead to facile substitution. For example, direct chlorination of unprotected anilines can be achieved using reagents like sulfonyl chloride or N-chlorosuccinimide. mdpi.com Nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-director. chemspider.comnih.gov

Reactivity of the Imidazole Nitrogen Atom

The imidazole ring contains two nitrogen atoms, a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The N-1 nitrogen, being part of the aromatic sextet, is generally less reactive towards electrophiles unless deprotonated. The N-3 nitrogen has a lone pair of electrons and is more basic and nucleophilic.

N-Alkylation and N-Acylation Strategies

N-alkylation of the imidazole ring is a common strategy to introduce further diversity into the molecule. The reaction typically occurs at the more nucleophilic N-3 position. However, in the presence of a base which can deprotonate the N-1 proton, alkylation can also occur at N-1. The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors of the substituents on the imidazole ring and the nature of the alkylating agent.

Complexation with Metal Centers and Ligand Design

The imidazole ring, particularly the pyridine-type N-3 nitrogen, is an excellent coordinating site for metal ions. This property allows molecules like 3-(1H-imidazol-1-yl)-4-methoxyaniline to act as ligands in the formation of metal complexes. The design of ligands containing imidazole moieties is a significant area of research in coordination chemistry due to the diverse structures and properties of the resulting metal complexes. chemspider.com

For example, ligands incorporating imidazole groups have been used to synthesize complexes with various transition metals such as Mn(II), Cd(II), and Cu(II). chemspider.com The imidazole nitrogen, along with other potential donor atoms in the molecule (like the primary amine or the oxygen of the methoxy group), can lead to the formation of mono- or polynuclear complexes with different dimensionalities. The formation of a copper(II) complex with a Schiff base ligand derived from L-leucine and an imidazole molecule demonstrates the coordinating ability of the imidazole nitrogen. Similarly, nickel(II) complexes with tridentate ligands containing pyrazole, pyridine, and triazole rings have been synthesized, showcasing the versatility of N-heterocycles in ligand design. The amino group of the aniline moiety can also participate in coordination, as seen in complexes of 3-amino-1H-1,2,4-triazole-5-carboxylic acid.

Chemical Modifications Involving the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring of 3-(1H-Imidazol-1-yl)-4-methoxyaniline is a key site for chemical modification, primarily through ether cleavage reactions. The most significant modification is O-demethylation, which converts the methoxy ether into a hydroxyl group, yielding the corresponding phenol. This transformation is valuable as it provides a new functional group with distinct reactivity, allowing for further derivatization, such as esterification or etherification.

O-demethylation typically requires harsh conditions due to the stability of the aryl-methyl ether bond. researchgate.net Several reagents are commonly employed for this purpose, each with its own mechanism and reaction conditions.

Common Reagents for O-Demethylation:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving ethers. The reaction proceeds via the formation of a complex between the highly Lewis-acidic boron atom and the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group. researchgate.net The reaction is typically performed at low temperatures to control its high reactivity. researchgate.net

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can cleave aryl ethers at high temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. researchgate.net

Thiols: Nucleophilic agents like alkyl thiols, often in the presence of a base, can be used for demethylation. This method avoids the use of strong acids. researchgate.net For instance, dodecanethiol in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) has been shown to be effective. researchgate.net

| Reagent | Typical Conditions | Mechanism Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature (-78°C to rt) | Lewis acid-mediated cleavage. researchgate.net |

| Hydrobromic Acid (HBr) | Aqueous solution, high temperature (reflux) | Strong Brønsted acid-catalyzed Sₙ2 reaction. researchgate.net |

| Alkyl Thiols (e.g., EtSH, C₁₂H₂₅SH) | With base (e.g., NaOH) or in high-boiling solvent (e.g., NMP) | Nucleophilic demethylation via Sₙ2 attack by thiolate. researchgate.net |

Studies on Regioselectivity and Stereochemical Control in Derivatization

Regioselectivity:

The derivatization of 3-(1H-Imidazol-1-yl)-4-methoxyaniline, particularly through electrophilic aromatic substitution, is governed by the directing effects of the three substituents on the benzene (B151609) ring: the amino (-NH₂), methoxy (-OCH₃), and imidazolyl groups. The interplay of their electronic effects (both inductive and resonance) determines the position of substitution.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. chemistrysteps.comlibretexts.org Its lone pair of electrons strongly donates into the aromatic π-system, significantly increasing the electron density at the positions ortho and para to it. organicchemistrytutor.com

Methoxy Group (-OCH₃): This is also an activating group and an ortho, para-director. organicchemistrytutor.com Like the amino group, the oxygen's lone pairs participate in resonance, enriching the ortho and para positions with electron density. organicchemistrytutor.com

Imidazolyl Group: The imidazole ring is generally considered an electron-withdrawing group by induction due to the electronegativity of its nitrogen atoms, which deactivates the aromatic ring towards electrophilic attack. wikipedia.orgnumberanalytics.com However, depending on the reaction conditions, it can also exhibit directing effects.

In 3-(1H-Imidazol-1-yl)-4-methoxyaniline, the positions on the aromatic ring are influenced by these groups as follows:

Position 5: Ortho to the methoxy group and meta to the amino and imidazolyl groups.

Position 6: Para to the methoxy group and ortho to the amino group.

Position 2: Ortho to both the amino and imidazolyl groups.

The amino group is the most powerful activating group present. libretexts.org Therefore, electrophilic substitution is overwhelmingly directed to the positions ortho and para to it. The position para to the amino group is already occupied by the methoxy group. This leaves the two ortho positions (2 and 6) as the most likely sites for substitution. Position 6 is strongly activated by both the para-methoxy and ortho-amino groups, making it a highly probable site for electrophilic attack. Position 2 is activated by the ortho-amino group but is adjacent to the sterically bulkier and inductively deactivating imidazolyl group, which may hinder attack at this site.

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| Amino (-NH₂) | Strongly Activating (+M > -I) | Ortho, Para chemistrysteps.comlibretexts.org |

| Methoxy (-OCH₃) | Activating (+M > -I) | Ortho, Para organicchemistrytutor.com |

| Imidazolyl | Deactivating (-I) | Meta (relative to itself) wikipedia.orgnumberanalytics.com |

Stereochemical Control:

The structure of 3-(1H-Imidazol-1-yl)-4-methoxyaniline is achiral. However, derivatization can introduce one or more stereocenters, leading to chiral molecules. The study of stereochemical control in such derivatizations is a critical aspect of modern synthetic chemistry, particularly for pharmaceutical applications where a specific enantiomer is often required. nih.gov

While no specific studies on the stereoselective derivatization of 3-(1H-Imidazol-1-yl)-4-methoxyaniline have been reported, general strategies for the synthesis of chiral anilines can be considered. nih.govrsc.org These methods are crucial for controlling the three-dimensional arrangement of atoms in the product.

Key approaches to achieve stereochemical control include:

Use of Chiral Auxiliaries: A temporary chiral group can be attached to the aniline nitrogen. This auxiliary directs subsequent reactions to occur stereoselectively at a nearby position. After the desired transformation, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst (e.g., a transition metal complex with chiral ligands) can be used to favor the formation of one enantiomer over the other. nih.gov This is a highly efficient approach as only a small amount of the chiral catalyst is needed.

Resolution: If a racemic mixture (an equal mixture of both enantiomers) is formed, it can be separated into its constituent enantiomers. This can be achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. ethz.ch

For 3-(1H-Imidazol-1-yl)-4-methoxyaniline, these principles could be applied to reactions involving the amino group or the aromatic ring that create new stereocenters. For instance, a stereoselective alkylation or acylation of the amino group, or an asymmetric addition to a derivative of the aniline, could be envisioned using the appropriate chiral methodology. nih.govnih.gov

State of the Art Spectroscopic and Structural Elucidation of 3 1h Imidazol 1 Yl 4 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, the precise connectivity and spatial arrangement of atoms within 3-(1H-imidazol-1-yl)-4-methoxyaniline and its derivatives can be determined.

In the ¹H NMR spectrum of a related compound, 1-(4-methoxyphenyl)-1H-pyrrole, the methoxy (B1213986) protons typically appear as a sharp singlet around 3.84 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the range of 6.95-7.76 ppm, which can be resolved using two-dimensional techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks. rsc.orgrsc.org For instance, in N-(2-bromobenzyl)-4-methoxyaniline, the methoxy protons are observed at 3.79 ppm, while the aromatic protons resonate between 6.62 and 7.64 ppm. rsc.org

¹³C NMR spectroscopy provides crucial information about the carbon framework. In 1-(4-methoxyphenyl)-1H-pyrrole, the methoxy carbon resonates at approximately 55.7 ppm, while the aromatic carbons appear in the region of 115.0-159.0 ppm. rsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. For example, in N-(2-bromobenzyl)-4-methoxyaniline, the methoxy carbon is at 55.3 ppm and the methylene (B1212753) carbon at 48.9 ppm. rsc.org

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate proton and carbon signals, providing definitive evidence for the structural framework. HSQC identifies direct carbon-proton attachments, while HMBC reveals long-range (2-3 bond) correlations, allowing for the piecing together of the molecular puzzle. These techniques are crucial for distinguishing between isomers and confirming the substitution pattern on the aromatic rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(1H-Imidazol-1-yl)-4-methoxyaniline Analogues in CDCl₃. rsc.orgrsc.org

| Compound/Fragment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 1-(4-Methoxyphenyl)-1H-pyrrole | 3.84 (s, 3H, OCH₃), 6.95-7.76 (m, Ar-H) | 55.7 (OCH₃), 115.0-159.0 (Ar-C) |

| N-(2-bromobenzyl)-4-methoxyaniline | 3.79 (s, 3H, OCH₃), 4.41 (s, 2H, CH₂), 6.62-7.64 (m, Ar-H) | 55.3 (OCH₃), 48.9 (CH₂), 113.8-151.9 (Ar-C) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.org This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). For 3-(1H-imidazol-1-yl)-4-methoxyaniline, with a molecular formula of C₁₀H₁₁N₃O, the expected monoisotopic mass is 189.0902. uni.lu HRMS analysis would confirm this value, distinguishing it from other potential elemental compositions with the same nominal mass.

In addition to molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. nih.govraco.catnih.gov When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The study of these fragments can help to identify the different structural motifs within the molecule. For instance, in derivatives of 3-(1H-imidazol-1-yl)-4-methoxyaniline, common fragmentation pathways may involve the loss of the methoxy group (•OCH₃), cleavage of the bond between the aniline (B41778) and imidazole (B134444) rings, or fragmentation within the imidazole ring itself. researchgate.netresearchgate.net The fragmentation pattern of a related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, shows a molecular ion peak at m/z 242 (M+H)⁺ in ESI-MS. rsc.org

Table 2: HRMS Data for 3-(1H-Imidazol-1-yl)-4-methoxyaniline and a Derivative. uni.lursc.org

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| 3-(1H-Imidazol-1-yl)-4-methoxyaniline | C₁₀H₁₁N₃O | 189.09021 | 190.09749 (Predicted) |

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C₁₁H₁₀F₃N₃ | 241.0827 | 242 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide insights into the functional groups and electronic structure of molecules.

IR spectroscopy probes the vibrational frequencies of chemical bonds. mdpi.com For 3-(1H-imidazol-1-yl)-4-methoxyaniline, characteristic IR absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group is observed just below 3000 cm⁻¹. core.ac.uk The C=C stretching vibrations of the aromatic and imidazole rings are found in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group gives rise to a strong band around 1250 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 3-(1H-imidazol-1-yl)-4-methoxyaniline are expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π→π* transitions within the aromatic and imidazole ring systems. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. mdpi.com

Table 3: Typical IR Absorption Frequencies for Functional Groups in 3-(1H-Imidazol-1-yl)-4-methoxyaniline. mdpi.comcore.ac.uk

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H of OCH₃) | Stretching | 2850 - 2960 |

| Aromatic/Imidazole (C=C) | Stretching | 1400 - 1600 |

| Ether (Ar-O-CH₃) | Asymmetric Stretching | 1200 - 1275 |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of the molecules in the crystal lattice. For a derivative, (3-hydroxy-4-methoxyphenyl)-(1,4,5-triphenyl)-1H-imidazole, X-ray analysis revealed a monoclinic crystal system with the space group P2₁/c. scispace.com

The crystal structure of a related compound, 4-(1H-imidazol-1-yl)benzaldehyde, shows that the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°. nih.gov In another related molecule, N-(4-chlorobenzylidene)-4-methoxyaniline, the molecule is almost planar, with a dihedral angle of 9.1 (2)° between the two benzene (B151609) rings. researchgate.net Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. scispace.com The crystal structure of 3-(1H-imidazol-1-yl)-4-methoxyaniline would definitively establish the relative orientation of the imidazole and methoxyaniline rings.

Table 4: Illustrative Crystallographic Data for Imidazole Derivatives. researchgate.netscispace.com

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) |

|---|---|---|---|

| ({(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-methylphenyl)methanone | Monoclinic | P2₁/c | Not specified |

| (3-Hydroxy-4-methoxyphenyl)-(1,4,5-triphenyl)-1H-imidazole | Monoclinic | P2₁/c | Not specified |

| 4-(1H-Imidazol-1-yl)benzaldehyde | Not specified | Not specified | 24.58 (7) |

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. core.ac.uk While IR spectroscopy is useful for identifying functional groups, a more in-depth analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can reveal subtle details about molecular conformation and intermolecular interactions. researchgate.netnih.goviu.edu.sa

For 3-(1H-imidazol-1-yl)-4-methoxyaniline, different conformers may exist due to rotation around the single bond connecting the imidazole and aniline rings. These conformers would have slightly different vibrational frequencies. By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers, the most stable conformation in the gas phase or in solution can be determined. researchgate.net

Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group, can cause significant shifts in the vibrational frequencies. For example, the N-H stretching frequency is highly sensitive to hydrogen bonding. In the solid state, a broad N-H stretching band at a lower frequency compared to the gas phase would indicate the presence of intermolecular hydrogen bonds. mdpi.com Analysis of the low-frequency region of the Raman spectrum can provide information about lattice vibrations and other intermolecular modes.

Table 5: Key Vibrational Modes for Conformational and Interaction Analysis. mdpi.comcore.ac.uk

| Vibrational Mode | Frequency Range (cm⁻¹) | Information Provided |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Sensitive to hydrogen bonding (broadens and shifts to lower frequency). |

| Ring Torsions/Deformations | Below 800 | Characteristic of specific conformers. |

| Lattice Vibrations (Raman) | Below 200 | Information on crystal packing and intermolecular forces. |

Computational and Theoretical Investigations of 3 1h Imidazol 1 Yl 4 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetic Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(1H-Imidazol-1-yl)-4-methoxyaniline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. researchgate.netbookpi.org These calculations provide the most stable arrangement of atoms in space by finding the minimum energy conformation. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, are foundational for understanding the molecule's steric and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a reliable tool for predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). jmaterenvironsci.com These theoretical predictions are highly valuable for interpreting experimental NMR spectra and for confirming the molecular structure. For aniline (B41778) derivatives, calculated chemical shifts have shown good agreement with experimental data. jmaterenvironsci.com

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also accurately predicted using DFT calculations. materialsciencejournal.org By analyzing the computed vibrational modes, specific functional groups within 3-(1H-Imidazol-1-yl)-4-methoxyaniline can be identified and their characteristic vibrational motions understood. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and achieve better correlation with experimental spectra. materialsciencejournal.org

Table 1: Predicted Spectroscopic Data for 3-(1H-Imidazol-1-yl)-4-methoxyaniline (Illustrative) Note: These values are illustrative and based on typical results for similar compounds from DFT calculations.

| Parameter | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Imidazole (B134444) protons: 7.0-8.0, Aromatic protons: 6.5-7.5, Methoxy (B1213986) protons: 3.8-4.0, Amine protons: 4.5-5.5 |

| ¹³C NMR Chemical Shift (ppm) | Imidazole carbons: 115-140, Aromatic carbons: 110-155, Methoxy carbon: 55-60 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bookpi.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bookpi.org

For 3-(1H-Imidazol-1-yl)-4-methoxyaniline, the spatial distribution of the HOMO is expected to be located on the electron-rich aniline ring, particularly the amino and methoxy groups, which act as electron-donating centers. Conversely, the LUMO is likely to be distributed over the imidazole ring, which can act as an electron-accepting moiety. This distribution facilitates intramolecular charge transfer (ICT), a property that is significant for applications in nonlinear optics. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. acs.org For 3-(1H-Imidazol-1-yl)-4-methoxyaniline, MD simulations can reveal its conformational flexibility by exploring the potential energy surface and identifying various low-energy conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

MD simulations also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes. researchgate.net The imidazole and amine groups of the molecule are capable of forming hydrogen bonds, which can significantly influence its solubility and interactions with biological targets. ajrconline.org

Molecular Docking and Ligand-Binding Predictions (in the context of designing derivatives for specific molecular recognition)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of drug design, docking is used to predict how a ligand, such as a derivative of 3-(1H-Imidazol-1-yl)-4-methoxyaniline, might bind to a specific protein target. nih.gov

Studies on related imidazole derivatives have shown their potential to interact with various biological targets, including enzymes and receptors. nih.govnih.gov Docking studies can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity. For example, docking could be used to predict the binding of derivatives to the active sites of enzymes implicated in diseases, guiding the synthesis of more potent inhibitors. tandfonline.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Val123 |

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and selectivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Electronegativity (χ) : Describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are useful for predicting how 3-(1H-Imidazol-1-yl)-4-methoxyaniline and its derivatives might behave in chemical reactions, for instance, in electrophilic or nucleophilic attacks. jmaterenvironsci.com By calculating these parameters for a series of derivatives, it is possible to create quantitative structure-activity relationship (QSAR) models that correlate these properties with observed biological activities.

Pivotal Role As a Synthetic Intermediate and Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Functionalized Imidazole (B134444) Derivatives with Diverse Scaffolds

The aniline (B41778) moiety within 3-(1H-Imidazol-1-yl)-4-methoxyaniline allows it to serve as a key reactant in various multicomponent reactions (MCRs) for the synthesis of new, highly substituted imidazole rings. One of the most prominent methods is the Radziszewski reaction and its modern variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849), and a primary amine. nih.gov In this context, the aniline group of the target molecule can act as the primary amine component.

For instance, a general approach involves reacting a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297), with an aniline derivative (such as a methoxyaniline) to construct a tri- or tetra-substituted imidazole. nih.govmdpi.comresearchgate.net Research has demonstrated the synthesis of 1,2,4,5-tetrasubstituted imidazoles through the condensation of benzil, various aldehydes, and anilines in the presence of a catalyst. mdpi.com Similarly, 4-methoxyaniline has been used specifically in a four-component reaction with benzil, ammonium acetate, and 4-formyl-benzoic acid to produce a tetra-substituted imidazole derivative in good yield. nih.gov

By applying these established protocols, 3-(1H-Imidazol-1-yl)-4-methoxyaniline could be used to generate a new class of complex imidazoles where the final product would feature the pre-existing 1H-imidazol-1-yl group as a substituent on the newly formed ring system. This provides a direct route to diverse molecular scaffolds bearing multiple imidazole units, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Table 1: Representative Multicomponent Syntheses of Imidazoles Using Aniline Derivatives

| 1,2-Dicarbonyl | Aldehyde | Aniline Derivative | Catalyst/Conditions | Product Type | Reference(s) |

| Benzil | Aromatic Aldehydes | Aniline | TMSOTF | 2,4,5-Trisubstituted Imidazole | researchgate.net |

| Benzil | Aromatic Aldehydes | Various Anilines | Fe₃O₄@SiO₂/BNC | 1,2,4,5-Tetrasubstituted Imidazole | mdpi.com |

| 9,10-Phenanthraquinone | Aromatic Aldehydes | Aniline | SBA-Pr-SO₃H | Phenanthro[9,10-d]imidazole | |

| Benzil | 4-Formyl-benzoic acid | 4-Methoxyaniline | Glacial Acetic Acid, H₂SO₄ (cat.) | Tetra-substituted Imidazole | nih.gov |

Integration into Polycyclic Heterocyclic Systems

The bifunctional nature of 3-(1H-Imidazol-1-yl)-4-methoxyaniline, possessing both a reactive aniline ring and an imidazole moiety, makes it an ideal precursor for the construction of polycyclic heterocyclic systems. Such systems are the core structures of many biologically active compounds and functional materials. enamine.netnih.gov Synthetic strategies often involve intramolecular or intermolecular cyclization reactions that build additional rings onto the existing framework.

One powerful strategy involves palladium-catalyzed intramolecular C-H activation and arylation to form fused N-heterocycles. enamine.net A molecule like 3-(1H-Imidazol-1-yl)-4-methoxyaniline, if appropriately derivatized with a halide, could undergo such cyclization to fuse a new ring system onto the benzene (B151609) or imidazole core. The synthesis of complex alkaloids provides further evidence of the utility of its core structure; for example, 2-iodo-4-methoxyaniline is a key starting material in a total synthesis of ibogaine, where the methoxy-aniline unit is elaborated into a complex pentacyclic indole (B1671886) alkaloid framework. wikipedia.org

Furthermore, the aniline group can participate in condensation reactions to build fused quinoline (B57606) rings, a common scaffold in medicinal chemistry. nih.gov The imidazole ring itself is a cornerstone of naturally occurring polycycles like purines. Therefore, 3-(1H-Imidazol-1-yl)-4-methoxyaniline represents a convergent building block, containing pre-installed features that can be strategically elaborated into more complex, multi-ring structures. researchgate.net

Development of Specialized Ligands for Homogeneous and Heterogeneous Catalysis

The imidazole and aniline functionalities in 3-(1H-Imidazol-1-yl)-4-methoxyaniline make it a highly promising candidate for ligand development in catalysis. The imidazole ring is the most common precursor for N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized organometallic chemistry due to their strong σ-donating properties and steric tunability. scripps.edu The synthesis of an NHC from the target compound would involve N-alkylation of the second imidazole nitrogen, followed by deprotonation to yield the carbene, which can be coordinated to a wide range of transition metals, including palladium, ruthenium, gold, and copper. beilstein-journals.org

Research has shown that N-heterocyclic carbenes are effective mimics of imidazole/histidine residues in biological systems and can stabilize various metal complexes. nih.gov Well-defined palladium complexes bearing NHC ligands are highly efficient catalysts for C-N cross-coupling reactions. researchgate.net

Moreover, molecules containing both aniline and imidazole groups can act as bidentate or bridging ligands. Aniline-functionalized imidazolium (B1220033) ionic liquids have been synthesized and grafted onto solid supports like activated carbon. acs.orgacs.org These materials, when loaded with ruthenium nanoparticles, serve as highly effective and recyclable catalysts for aqueous phase CO₂ hydrogenation to formic acid. acs.orgacs.org In these systems, the imidazolium salt stabilizes the nanoparticles while the aniline functionality can influence the catalytic activity. acs.org A close analogue, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is explicitly used to synthesize iridium complexes that function as blue phosphorescent emitters in OLEDs, where the imidazole and aryl rings coordinate directly to the metal center. ossila.com

Table 2: Catalytic Applications of Imidazole and Aniline-Based Ligands

| Metal Center | Ligand Type | Catalytic Reaction | Key Feature | Reference(s) |

| Palladium (Pd) | NHC-Im | C-N Coupling (Buchwald-Hartwig) | Forms well-defined, efficient pre-catalysts. | researchgate.net |

| Ruthenium (Ru) | Aniline-functionalized imidazolium salt | CO₂ Hydrogenation | Supported ionic liquid phase enhances stability and activity. | acs.orgacs.org |

| Copper (Cu) | Imidazole-Aniline | Azide-Alkyne Cycloaddition | Imidazole-aniline system acts as an effective ligand. | |

| Cobalt (Co) | Imidazolyl-aniline Schiff base | Phenoxazinone Synthase Activity | Mimics enzymatic oxidation processes. | researchgate.net |

| Iridium (Ir) | Arylimidazole (Aniline derivative) | Phosphorescent Emitter (OLED) | Forms organometallic complex for materials applications. | ossila.com |

Building Block for the Construction of Oligomers and Polymer Architectures

The aniline functionality is the classic monomer for the synthesis of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward polymerization, environmental stability, and tunable electrical conductivity. nih.gov The polymerization is typically achieved through chemical or electrochemical oxidation in an acidic medium. nih.gov The presence of substituents on the aniline ring, such as the methoxy (B1213986) and imidazole groups in 3-(1H-Imidazol-1-yl)-4-methoxyaniline, would significantly influence the properties of the resulting polymer. The electron-donating methoxy group and the bulky imidazole group would affect the polymer's morphology, solubility, processability, and electronic properties.

Beyond simple homopolymers, aniline derivatives are used to create well-defined, electroactive oligomers. rsc.org For example, tetra(aniline) (TANI) has been explored as a building block for more complex, functional block-like structures. rsc.org Using 3-(1H-Imidazol-1-yl)-4-methoxyaniline as a monomer or co-monomer in such syntheses would introduce new functionalities along the polymer or oligomer backbone. The imidazole units could be used for post-polymerization modification, for metal coordination to create catalytic materials, or to tune the material's pH-responsiveness and self-assembly behavior. Brominated derivatives of similar imidazolyl-aniline compounds have been explicitly used as monomers to create conductive polymers, demonstrating the viability of this approach.

Advanced Applications and Materials Science Relevance of Functionalized Derivatives of 3 1h Imidazol 1 Yl 4 Methoxyaniline

Utilization in Semiconducting Organic Materials and Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

Derivatives of imidazolyl-aniline are emerging as crucial building blocks in the design of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). The inherent properties of the imidazole (B134444) and aniline (B41778) groups allow them to be incorporated into complex organometallic emitters that form the heart of OLED devices.

Detailed research findings indicate that arylimidazole derivatives are valuable for creating phosphorescent emitters, which are key to achieving high-efficiency OLEDs. A close analogue to the subject compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is specifically used as a building block for synthesizing homoleptic iridium (Ir) triplet emitters. ossila.com In these complexes, the imidazole and the aryl group of the aniline coordinate directly to the central iridium atom. This structure facilitates the efficient generation of light from triplet excitons. ossila.com

The strategic functionalization of the aniline ring is critical for tuning the emission color. For instance, the introduction of a strong electron-withdrawing group like trifluoromethyl (-CF3) can increase the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a blue shift in the photoluminescent emission. ossila.com This tunability allows for the creation of emitters across the visible spectrum. These imidazolyl-aniline based ligands are also used in combination with other ligands, such as pyridylpyrazoles, to further adjust the light-emitting properties of the final organometallic complex. ossila.com While many OLEDs are based on polymers, significant research is also dedicated to developing monomeric analogues with star-shaped structures to enhance performance. nih.gov

Table 1: Application of an Imidazolyl-Aniline Analogue in OLEDs

| Compound Name | Application | Functional Role | Reference |

|---|---|---|---|

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Blue Phosphorescent OLEDs | Building block for homoleptic Iridium (Ir) triplet emitters. | ossila.com |

Application in Optical and Photonic Materials (e.g., Advanced Dyes and Chromophores)

The same electronic properties that make functionalized derivatives of 3-(1H-imidazol-1-yl)-4-methoxyaniline suitable for OLEDs also make them excellent candidates for advanced dyes and chromophores. The combination of an electron-donating group (the methoxy-aniline moiety) and an electron-accepting/coordinating imidazole ring can create a "push-pull" architecture. This configuration is fundamental for developing materials with significant optical properties, including applications in nonlinear optics (NLO) and as sensory probes.

Research into synthetic fluorescent imidazoles has revealed their rich and complex optical behaviors. nih.gov An imidazole-based fluorophore, 1H-imidazol-5-yl-vinylbenz[e]indolium, demonstrated pH-sensitive optical properties, with three distinct species (protonated, neutral, and deprotonated) being identified across a pH range of 1-12. nih.gov This pH-dependent light emission is a result of Excited State Proton Transfer (ESPT), highlighting the potential of such derivatives as fluorescent pH sensors. nih.gov

The optical characteristics of these materials can be systematically tuned by modifying their molecular structure. Studies on various imidazole-containing derivatives show a wide range of absorption and emission wavelengths. For example, the introduction of a 1,3,4-oxadiazole (B1194373) unit can lead to materials with intense fluorescence and high quantum yields. researchgate.netresearchgate.net The planar configurations of these molecules and the nature of their molecular orbitals, which can be analyzed using Density Functional Theory (DFT), correlate well with their observed absorption and emission spectra. researchgate.net

Table 2: Optical Properties of Representative Imidazole-Based Derivatives

| Compound Class | Absorption Max (λmax) | Emission Max (λem) | Key Feature | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole-Imidazo[1,5-a]pyridine derivatives | ~290 nm | ~470 nm | Intense absorption and emission. | researchgate.net |

| 1,3-Diarylated Imidazo[1,5-a]pyridine derivatives | ~310 nm and ~350 nm | 460 - 550 nm | Remarkable Stokes' shift (90–166 nm). | researchgate.net |

| 1,3,4-Oxadiazole-Phenanthroimidazole derivatives | ~344 nm | - | Intramolecular charge transfer characteristics. | researchgate.net |

Role in the Design and Development of Corrosion Inhibitors

Imidazole and its derivatives are well-established as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.netnajah.edu The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scirp.org The functional groups present in 3-(1H-imidazol-1-yl)-4-methoxyaniline make its derivatives particularly promising for this application.

The inhibition mechanism is a complex process involving several molecular features:

Imidazole Ring: The nitrogen heteroatoms in the imidazole ring possess lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. scirp.org The π-electrons of the aromatic imidazole ring also contribute to the adsorption process.

Methoxy (B1213986) Group (-OCH3): The oxygen atom in the methoxy group provides an additional site with lone-pair electrons, enhancing the molecule's ability to adsorb and form a protective film. mdpi.com

Aniline Group (-NH2): Similar to the methoxy group, the nitrogen atom of the aniline moiety offers another active center for adsorption onto the metal surface.

The combined presence of these functional groups allows for strong adsorption through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a stable and dense protective layer. scirp.orgnih.gov Studies on analogous compounds containing methoxyphenyl and imidazole moieties have demonstrated excellent inhibition performance. For example, 1,4,5-triphenyl-2-(4-metyoxyphenyl)-1H-imidazole was found to be an excellent inhibitor for mild steel in a sulfuric acid medium. researchgate.net The inhibition efficiency of these molecules typically increases with their concentration in the corrosive solution. najah.edumdpi.comimist.ma

Table 3: Corrosion Inhibition Efficiency of Various Heterocyclic Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,4,5-triphenyl-2-(4-metyoxyphenyl)-1H-imidazole (IM-OCH3) | Mild Steel | 0.5 M H₂SO₄ | >90% (at 10⁻³ M) | researchgate.net |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | Steel | 1 M HCl | 95.1% (at 25 ppm) | mdpi.com |

| 5-((2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (HDIQ) | Carbon Steel | 1 M HCl | 90.8% (at 10⁻³ M) | najah.edu |

| 1H-benzimidazole (BIM) | Brass | 0.1 M HNO₃ | 94% (at 10⁻² M) | researchgate.net |

Incorporation into Supramolecular Assemblies and Coordination Polymers for Targeted Functionalities

The 3-(1H-imidazol-1-yl)-4-methoxyaniline scaffold is a versatile building block, or "ligand," for the construction of complex, multidimensional structures like coordination polymers and supramolecular assemblies. nih.gov These materials are formed through the self-assembly of molecular components, held together by non-covalent interactions such as coordination bonds (metal-ligand) and hydrogen bonds. researchgate.net

The imidazole group is an excellent coordinating agent for a wide variety of metal ions (e.g., Zn(II), Ag(I), Cd(II), Co(II)). nih.govchemrxiv.orgosti.gov The nitrogen atoms of the imidazole ring readily bond to metal centers, allowing for the formation of infinite one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). nih.govchemrxiv.org For instance, ligands like 3-(1H-imidazol-1-yl)propanoate have been used to create zinc(II) coordination polymers. chemrxiv.org Similarly, flexible bis-imidazole linkers are employed to synthesize polymers with diverse network structures. nih.govosti.gov

By carefully selecting the metal ions and modifying the functional groups on the ligand, researchers can design materials with targeted properties for various applications, including:

Photoluminescence: Many imidazole-based coordination polymers exhibit solid-state luminescence, making them suitable for sensing and lighting applications. researchgate.netosti.govrsc.org

Catalysis: The porous nature of some coordination polymers allows them to act as catalysts. For example, certain polymers have shown photocatalytic activity in the degradation of organic dyes. osti.gov

Sensing: The ability of the imidazole and aniline groups to interact with other molecules and ions makes these assemblies potential candidates for chemical sensors. researchgate.net

Table 4: Examples of Imidazole-Based Ligands in Coordination Polymers and Supramolecular Assemblies

| Ligand | Metal Ion(s) | Resulting Structure/Application | Reference |

|---|---|---|---|

| 1,3-bis(imidazol-1-ylmethyl)benzene (bib) | Ag(I) | 1D helical chains and 3D coordination polymers. | nih.gov |

| 3-(1H-imidazol-1-yl)propanoate | Zn(II) | Crystalline coordination polymers. | chemrxiv.org |

| 1,3-bis(imidazol-1-ylmethyl)-2,4,6-trimethyl benzene (B151609) (BITMB) | Ni(II), Cd(II), Zn(II), Co(II) | 1D ribbons and 2D networks with photocatalytic and photoluminescent properties. | osti.gov |

| 2-(1,2,4-1H-triazol-3-yl)pyridine | Zn(II), Eu(III), Tb(III) | Coordination polymer capable of white-light emission. | rsc.org |

Future Research Directions and Emerging Trends in the Study of 3 1h Imidazol 1 Yl 4 Methoxyaniline

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of complex imidazole (B134444) derivatives has traditionally involved methods that are often lengthy and rely on harsh conditions or hazardous solvents. asianpubs.org Consequently, a significant future research direction is the development of green and sustainable synthetic routes for 3-(1H-Imidazol-1-yl)-4-methoxyaniline and related structures. This aligns with the broader chemical industry's shift towards environmentally benign processes. researchgate.netijpsr.com

Key emerging trends in this area include:

Solvent-Free Reactions: One-pot synthesis under solvent-free conditions is a promising approach. asianpubs.org Such methods have been successfully used for other imidazole derivatives, offering advantages like high efficiency, easy product separation, mild reaction conditions, and reduced chemical waste. asianpubs.orgresearchgate.net Applying these neat reaction conditions, potentially with microwave irradiation to accelerate the process, could provide a more sustainable pathway to the target molecule. ijpsr.com

Reusable Catalysts: The use of magnetically separable nanoparticles, such as iron oxide nanoparticles (Fe3O4-MNPs), as reusable catalysts represents a significant advance in green chemistry. researchgate.net Developing a synthesis for 3-(1H-Imidazol-1-yl)-4-methoxyaniline that employs a recyclable catalyst would enhance the economic and environmental viability of its production.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique combination of functional groups in 3-(1H-Imidazol-1-yl)-4-methoxyaniline—the nucleophilic aniline (B41778), the versatile imidazole ring, and the activating methoxy (B1213986) group—offers a rich landscape for exploring novel chemical reactions. Future research will likely move beyond standard transformations to uncover unconventional reactivity.

Emerging areas of exploration include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Future studies could focus on the selective C-H activation of the aniline or imidazole rings to introduce new substituents, bypassing the need for pre-functionalized starting materials.

Isocyanide Chemistry: The aniline group can be converted into an isocyanide. This transformation was demonstrated for the related 4-(1H-imidazol-1-yl)aniline, which was used to create an isocyanide-functionalized imidazolium (B1220033) salt. bohrium.com This reactive intermediate can then be used to synthesize various transition metal complexes, opening pathways to new catalysts and functional materials. bohrium.com

Diazotization for Covalent Bonding: The primary amine of the aniline moiety can be used in diazotization reactions to form robust C-C bonds with support materials like activated carbon. acs.org This approach could be used to graft 3-(1H-Imidazol-1-yl)-4-methoxyaniline onto surfaces, creating novel supported ionic liquid phases (SILPs) or other functionalized materials for applications in catalysis or separation science. acs.org

Deaminative Coupling: Recent advances have shown that substituted imidazoles can be synthesized via a transition-metal-free, base-mediated deaminative coupling of benzylamines and nitriles. rsc.org Exploring analogous deaminative strategies involving the aniline group of the title compound could lead to novel coupling partners and the formation of more complex, highly substituted imidazole systems.

Integration of Advanced Computational Modeling with Experimental Validation for Deeper Understanding

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For a molecule like 3-(1H-Imidazol-1-yl)-4-methoxyaniline, this integration is crucial for accelerating discovery and deepening mechanistic understanding.

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: DFT has become a standard tool for investigating the molecular structures, electronic properties, and reactivity of imidazole derivatives. mdpi.comresearchgate.netiucr.org Future studies on 3-(1H-Imidazol-1-yl)-4-methoxyaniline will likely use DFT to:

Predict optimized molecular geometries and vibrational frequencies. researchgate.net

Analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions. researchgate.netrsc.org

Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netrsc.org

Elucidate reaction mechanisms and transition states for its synthesis and subsequent transformations.

Molecular Docking and Dynamics Simulations: In the context of drug discovery or materials science, computational tools are invaluable. If derivatives of 3-(1H-Imidazol-1-yl)-4-methoxyaniline are explored as potential bioactive agents, molecular docking will be used to predict binding modes with biological targets like enzymes or receptors. mdpi.combohrium.comresearchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-receptor complexes over time. ajchem-a.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): For developing derivatives with specific properties, 2D and 3D-QSAR models can be built to correlate structural features with experimental activity. nih.gov This allows for the predictive design of new molecules with enhanced performance, minimizing trial-and-error in the lab.

Rational Design of Highly Functionalized Derivatives for Novel Materials and Technologies

The core structure of 3-(1H-Imidazol-1-yl)-4-methoxyaniline is a versatile scaffold that can be systematically modified to create highly functionalized derivatives for a range of applications. nih.gov Rational design, guided by computational modeling and a deep understanding of structure-property relationships, is the key to unlocking this potential.

Emerging trends in this area include:

Organic Electronics: Arylimidazole derivatives are used in the synthesis of triplet emitters for organic light-emitting diodes (OLEDs). ossila.com The aniline moiety of 3-(1H-Imidazol-1-yl)-4-methoxyaniline can be used as a point of attachment for other functional groups or for coordination with metal centers like iridium. By introducing electron-withdrawing groups (e.g., trifluoromethyl) or other ligands, the HOMO-LUMO energy gap can be tuned to achieve emission at specific wavelengths, such as blue phosphorescence. ossila.com

Corrosion Inhibitors: Imidazole derivatives are effective corrosion inhibitors for various metals, with their efficacy linked to the ability of the imidazole ring to adsorb onto the metal surface. researchgate.netrsc.org Future work could involve designing derivatives of 3-(1H-Imidazol-1-yl)-4-methoxyaniline with enhanced adsorption properties for use in protective coatings. DFT studies can help predict the adsorption energy and orientation of these molecules on different metal surfaces. researchgate.netrsc.org

Bioactive Molecules: The imidazole ring is a well-known pharmacophore present in many drugs. nih.govresearchgate.net The aniline and methoxy functionalities provide handles for further chemical modification. Rational design strategies, such as those used to develop bromodomain-containing protein 4 (BRD4) inhibitors from a nitroxoline (B368727) scaffold, could be applied to develop novel therapeutic agents based on the title compound's structure. nih.gov This could involve synthesizing libraries of derivatives and screening them for various biological activities, including as potential enzyme inhibitors or receptor modulators. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro